2-Aminoquinazolin-6-ol
Overview
Description
2-Aminoquinazolin-6-ol is a heterocyclic aromatic compound with the molecular formula C8H7N3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an amino group at the second position and a hydroxyl group at the sixth position on the quinazoline ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoquinazolin-6-ol can be synthesized through various methods, including:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in the formation of this compound.
Metal-catalyzed reaction: Copper(I)-catalyzed reactions can be employed to synthesize quinazoline derivatives by using 2-bromobenzamide and various substrates such as aldehydes, alcohols, and methyl arenes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-6,8-dione derivatives.
Reduction: Reduction reactions can convert it into 2-aminoquinazoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-6,8-dione derivatives.
Reduction: 2-Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Aminoquinazolin-6-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoquinazolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Aminoquinazolin-6-ol can be compared with other similar compounds, such as:
2-Aminoquinazoline: Lacks the hydroxyl group at the sixth position, which may affect its reactivity and biological activity.
Quinazolin-6-ol: Lacks the amino group at the second position, which may influence its chemical properties and applications.
2-Aminoquinoline: Contains a different ring structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in the presence of both the amino and hydroxyl groups on the quinazoline ring, which provides a unique combination of reactivity and biological activity .
Properties
IUPAC Name |
2-aminoquinazolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMIQUIFRKWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616595 | |
Record name | 2-Aminoquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2656-52-2 | |
Record name | 2-Aminoquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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